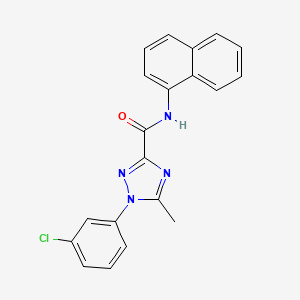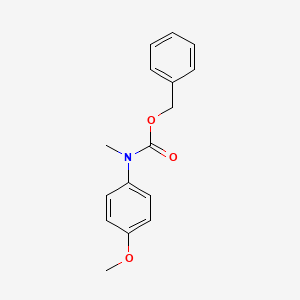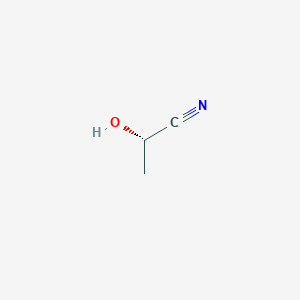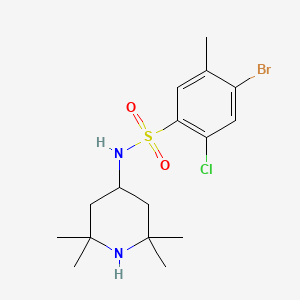![molecular formula C16H16N6O3 B13365376 2-hydroxy-N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]-4,6-dimethylpyridine-3-carboxamide](/img/structure/B13365376.png)
2-hydroxy-N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]-4,6-dimethylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-methoxy-3-(1H-tetraazol-5-yl)phenyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound that features a combination of heterocyclic structures, including a tetraazole ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(1H-tetraazol-5-yl)phenyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the tetraazole ring through a cyclization reaction of an appropriate nitrile precursor with sodium azide under acidic conditions. The pyridine ring can be synthesized via a condensation reaction involving a β-keto ester and an appropriate amine. The final coupling of the two heterocyclic systems is achieved through an amide bond formation using standard peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-methoxy-3-(1H-tetraazol-5-yl)phenyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like PCC or DMP.
Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: Hydrogenation (H2/Pd-C), Sodium borohydride (NaBH4)
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like NaH or K2CO3
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
N-[4-methoxy-3-(1H-tetraazol-5-yl)phenyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-[4-methoxy-3-(1H-tetraazol-5-yl)phenyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The tetraazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzyme active sites or receptor proteins. The pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins, enhancing binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide
- N-(4-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide
- N-(2-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide
Uniqueness
N-[4-methoxy-3-(1H-tetraazol-5-yl)phenyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is unique due to the presence of both a tetraazole and a pyridine ring in its structure This combination provides a distinct set of chemical and biological properties that are not found in similar compounds
Propiedades
Fórmula molecular |
C16H16N6O3 |
|---|---|
Peso molecular |
340.34 g/mol |
Nombre IUPAC |
N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C16H16N6O3/c1-8-6-9(2)17-15(23)13(8)16(24)18-10-4-5-12(25-3)11(7-10)14-19-21-22-20-14/h4-7H,1-3H3,(H,17,23)(H,18,24)(H,19,20,21,22) |
Clave InChI |
HPPVDVVNKCBLLX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=O)N1)C(=O)NC2=CC(=C(C=C2)OC)C3=NNN=N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


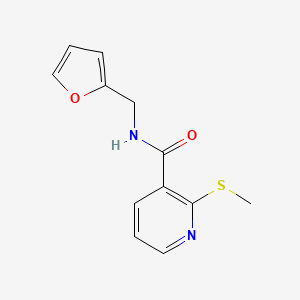
![Ethyl [6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13365300.png)

![N-{[4-(1-cyanocyclopentyl)phenyl]carbamothioyl}butanamide](/img/structure/B13365313.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2-methoxy-5-methylphenyl)-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B13365314.png)
![Methyl 2-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13365317.png)
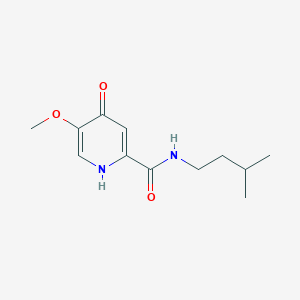
![3-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13365330.png)
